molecular formula C26H24ClN3O5 B2434562 5-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 683268-10-2

5-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2434562
CAS No.: 683268-10-2
M. Wt: 493.94
InChI Key: MTVQNJJJBXFRAA-UHFFFAOYSA-N
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Description

5-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a potent and selective macrodomain 2 inhibitor of PARP14, also known as RBN-2397. This small molecule targets the catalytic activity of PARP14, a mono-ADP-ribosyltransferase, and functions by binding to its macrodomain 2, which is responsible for substrate recognition and binding. This specific inhibition disrupts PARP14's role in DNA damage repair and cellular stress response pathways. Research has demonstrated its significant anti-tumor efficacy, particularly in models of p53-mutant cancers , where it induces NAD+ depletion and catastrophic DNA damage in tumor cells while sparing healthy cells. The compound is a key tool for investigating the oncogenic functions of PARP14 , exploring synthetic lethal interactions, and studying the broader family of PARP proteins and ADP-ribosylation signaling. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O5/c1-15-5-7-16(8-6-15)20-13-21(30(29-20)24(31)3-2-4-25(32)33)18-11-17-12-22-23(35-10-9-34-22)14-19(17)28-26(18)27/h5-8,11-12,14,21H,2-4,9-10,13H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVQNJJJBXFRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and possible therapeutic applications.

Chemical Structure

The compound features a unique structural arrangement that combines a quinoline derivative with a pyrazole moiety and a pentanoic acid functional group. The presence of a chloro substituent on the quinoline ring enhances its biological profile by potentially increasing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antitumor Activity
  • Antimicrobial Properties
  • Anti-inflammatory Effects

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to the target molecule. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that certain quinoline derivatives displayed significant growth inhibition in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines at concentrations as low as 10 µM .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineGI50 (µM)Effectiveness (%)
3aMDA-MB-23110<47% viability
3bPC-34856% viability
4eMDA-MB-23125~30% viability

Antimicrobial Properties

Compounds similar to the target molecule have also been evaluated for their antimicrobial activity. For example, studies have shown that certain derivatives exhibit potent antifungal effects against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were comparable to standard antifungal agents like nystatin .

Table 2: Antimicrobial Activity

CompoundFungal StrainMIC (µg/ml)
Compound ACandida albicans5
Compound BAspergillus niger10

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Kinases: Similar compounds have shown to inhibit various kinases associated with cancer progression.
  • Induction of Apoptosis: Some derivatives promote apoptotic pathways in cancer cells.

Case Studies

  • Antitumor Screening: A series of quinoline derivatives were screened for their ability to inhibit tumor growth in vitro. Notably, certain compounds demonstrated IC50 values indicating strong inhibitory effects on specific kinases involved in tumorigenesis.
  • Antimicrobial Evaluation: In a comparative study, synthesized derivatives were tested against multiple fungal strains, revealing several compounds with enhanced activity profiles compared to existing antifungal agents.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving condensation reactions. For example, glutaric anhydride has been used in toluene under reflux to form 5-oxopentanoic acid derivatives, achieving ~68% yield (NMR-confirmed) . Another approach involves refluxing ethanol with 3,5-diaryl-4,5-dihydro-1Н-pyrazole intermediates, followed by recrystallization (DMF/EtOH) . Optimization strategies include adjusting stoichiometry, solvent polarity, and temperature. Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions .

Q. How is structural characterization performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • 1H-NMR : Key signals include aromatic protons (δ 7.97–8.40 ppm) and methylene groups (δ 1.83–2.44 ppm) .
  • X-ray Crystallography : Related quinolinyl-pyrazol derivatives show dihedral angles between aromatic rings (e.g., 8.9° for phenyl-quinoline systems), aiding in confirming stereochemistry .
  • Mass Spectrometry : High-resolution MS (e.g., Bruker AvancelI) validates molecular ions and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies enhance synthesis design and mechanistic understanding?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation .
  • AI-Driven Simulations : Tools like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., pressure, catalyst loading) for yield optimization .
  • Data Integration : Machine learning algorithms correlate experimental data (e.g., NMR, HPLC) with synthetic conditions to identify critical variables .

Q. How do structural modifications influence bioactivity, based on analogs?

  • Methodological Answer : A comparative analysis of analogs reveals:
Compound NameKey Structural FeaturesBioactivity Notes
5-(4-Fluorophenyl) analog Fluorine substitutionEnhanced receptor binding
Triazole-quinoxaline derivative Phosphonic acid groupAntiviral activity observed
3,5-Dimethyl variant Methyl groups at C3/C5Reduced metabolic stability
Modifications at the pyrazol or quinoline rings significantly alter pharmacokinetics and target affinity.

Q. What methodologies resolve contradictions in experimental data (e.g., conflicting yield reports)?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Fractional factorial designs identify confounding variables (e.g., impurity profiles, solvent purity) .
  • Cross-Validation : Reproducing reactions in independent labs with standardized protocols (e.g., Anton Paar Monowave 300 for controlled heating) .
  • Meta-Analysis : Aggregating data from multiple studies to isolate trends (e.g., higher yields in aprotic solvents) .

Q. How can chemical software improve reproducibility and data management?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Track reagent batches and environmental conditions to minimize variability .
  • Process Simulation : Tools like Aspen Plus model reactor dynamics (e.g., residence time distribution) for scale-up .
  • Cheminformatics Platforms : PubChem-based databases validate spectral data and flag anomalies .

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